Cas no 1795303-08-0 (1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one)

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound with notable properties. This compound exhibits high purity and stability, making it suitable for various applications in pharmaceutical research and organic synthesis. Its unique structure and functional groups offer versatility for designing novel chemical entities.
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one structure
1795303-08-0 structure
商品名:1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
CAS番号:1795303-08-0
MF:C19H23NO3S
メガワット:345.455824136734
CID:5367826

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[7-(2-Furanyl)tetrahydro-1,4-thiazepin-4(5H)-yl]-3-(4-methoxyphenyl)-1-propanone
    • 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
    • インチ: 1S/C19H23NO3S/c1-22-16-7-4-15(5-8-16)6-9-19(21)20-11-10-18(24-14-12-20)17-3-2-13-23-17/h2-5,7-8,13,18H,6,9-12,14H2,1H3
    • InChIKey: LTRXAWMBVJFISK-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(C2=CC=CO2)SCC1)(=O)CCC1=CC=C(OC)C=C1

じっけんとくせい

  • 密度みつど: 1.174±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 543.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): -1.08±0.40(Predicted)

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-3663-4mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
4mg
$66.0 2023-09-08
Life Chemicals
F6481-3663-10mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
10mg
$79.0 2023-09-08
Life Chemicals
F6481-3663-25mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
25mg
$109.0 2023-09-08
Life Chemicals
F6481-3663-1mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
1mg
$54.0 2023-09-08
Life Chemicals
F6481-3663-5μmol
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-3663-20μmol
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-3663-10μmol
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6481-3663-100mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
100mg
$248.0 2023-09-08
Life Chemicals
F6481-3663-15mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
15mg
$89.0 2023-09-08
Life Chemicals
F6481-3663-30mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
1795303-08-0
30mg
$119.0 2023-09-08

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one 関連文献

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1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-oneに関する追加情報

Introduction to 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one and Its Significance in Modern Chemical Research

The compound with the CAS no. 1795303-08-0, identified as 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a thiazepane core fused with a furan moiety and an aliphatic ketone group at the propyl chain suggests a unique set of pharmacophoric features that could be exploited for medicinal chemistry.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, with thiazepane derivatives emerging as particularly promising scaffolds. The thiazepan-4-yl segment of this compound not only contributes to its structural complexity but also introduces potential binding interactions with biological targets. Specifically, the furan-2-yl substituent appended to the thiazepane ring adds another layer of chemical diversity, enabling selective modulation of biological pathways. This dual functionality makes 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one a compelling candidate for further investigation.

The 4-methoxyphenyl group at the propyl chain terminus further enhances the compound's pharmacological profile by introducing hydrophobicity and electronic properties that can influence receptor binding affinity. This arrangement is particularly intriguing in the context of central nervous system (CNS) drug development, where such structural motifs have been associated with modulatory effects on neurotransmitter systems. Current research in this area is focused on identifying small molecules that can interact with specific CNS receptors without causing off-target effects, making this compound a valuable asset in high-throughput screening campaigns.

Advances in computational chemistry and molecular modeling have significantly accelerated the process of identifying lead compounds with desirable pharmacokinetic properties. The three-dimensional structure of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one, when modeled using advanced docking algorithms, reveals potential binding pockets in target proteins that could be exploited for therapeutic intervention. For instance, studies suggest that thiazepane derivatives may interact with enzymes involved in inflammation and pain signaling pathways. Such interactions could make this compound a viable candidate for treating chronic inflammatory conditions or neuropathic pain disorders.

The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthetic route involves key transformations such as nucleophilic substitution reactions at the thiazepane ring and Friedel-Crafts acylation to introduce the propionone moiety. These synthetic strategies highlight the importance of well-designed synthetic methodologies in accessing complex molecular architectures. The successful preparation of CAS no. 1795303-08-0 not only demonstrates synthetic prowess but also opens up avenues for further derivatization and structural optimization.

In the context of medicinal chemistry, the exploration of bioisosteric replacements has been instrumental in improving drug efficacy and reducing toxicity. The aliphatic ketone group in this compound could be subjected to bioisosteric transformations to explore alternative functional groups that might enhance metabolic stability or binding affinity. For example, converting the ketone into an ester or amide could alter its pharmacokinetic profile while maintaining biological activity. Such modifications are often guided by structure-based drug design principles derived from X-ray crystallographic data or NMR spectroscopic studies.

Recent publications have highlighted the potential of thiazepane derivatives as scaffolds for antimicrobial and antiviral agents. The unique electronic distribution across the thiazepan ring and its substituents may facilitate interactions with viral proteases or bacterial enzymes essential for pathogenicity. This has spurred interest in developing novel therapeutics against emerging infectious diseases where existing treatments are becoming less effective due to antibiotic resistance or viral mutation. The compound under discussion could serve as a starting point for generating libraries of derivatives with enhanced antimicrobial properties.

The role of natural product-inspired chemistry cannot be overstated in modern drug discovery. Many biologically active compounds have been isolated from plants or microorganisms and have served as inspiration for synthetic chemists seeking novel molecular architectures. While direct inspiration from natural products is not always apparent in this case, the structural motifs present in CAS no. 1795303-08-0 bear resemblance to certain bioactive scaffolds found in nature. This convergence between synthetic chemistry and natural product research underscores the importance of interdisciplinary collaboration in advancing therapeutic development.

Evaluation of a compound's potential as a drug candidate extends beyond mere structural analysis; it involves rigorous assessment through preclinical studies to determine its safety and efficacy profiles. Initial pharmacokinetic studies indicate that 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one exhibits moderate solubility and reasonable bioavailability, making it suitable for further development if additional optimizations are required. These early findings are promising but must be corroborated by more comprehensive toxicological assessments before moving into clinical trials.

The integration of machine learning techniques into drug discovery pipelines has revolutionized how researchers identify promising candidates from vast chemical libraries. Predictive models trained on large datasets can rapidly screen compounds based on their structural features and predict their biological activity with remarkable accuracy. In this context, virtual screening campaigns have been employed to identify potential hits among databases containing millions of molecules like CAS no. 1795303-08-0 before experimental validation becomes necessary.

As we look toward future directions in medicinal chemistry research involving this compound, there are several exciting possibilities worth exploring: (i) exploring its efficacy as an antagonist or agonist at specific receptors; (ii) investigating its potential role as a prodrug that undergoes metabolic activation; (iii) studying its interactions with other therapeutic agents through combination therapy approaches; (iv) developing novel synthetic routes that improve scalability while maintaining purity standards; (v) leveraging green chemistry principles during production processes to minimize environmental impact.

In conclusion, 1-[7-(furan -2 - yl)- 1 , 4 -thiazepan - 4 - yl ] - 3 - ( 4 - methoxy phen yl ) propan - 1 - one ( CAS no . 1795303 -08 -0 ) stands out as an intriguing molecule with significant untapped potential across multiple therapeutic areas . Its complex architecture , coupled with promising preliminary data , makes it a compelling focus for ongoing research efforts aimed at developing next-generation therapeutics . As our understanding grows about how such compounds interact with biological systems , so too will our ability to harness their full medicinal promise .

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